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Compound of Interest

Compound Name: LG50643

Cat. No.: B1675217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecule identified as

LG50643, a key intermediate in the synthesis of pharmaceutically active compounds. This

document details its chemical identity, physicochemical properties, and its significant role in

synthetic organic chemistry, particularly in the development of kinase inhibitors.

Molecular Identity and Physicochemical Properties
The identifier LG50643 corresponds to the chemical compound 8-Chloro-2-phenyl-3-[(1S)-1-

[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone.[1][2] Its

structure is characterized by a complex heterocyclic system, incorporating an isoquinolinone

core, a chiral ethylamino linker, and a purine moiety protected by a tetrahydropyran (THP)

group.[2] The presence of the THP group is a common strategy in organic synthesis to protect

the N9 position of the purine ring, enhancing solubility and preventing unwanted side reactions.

[2]

The key quantitative data for this molecule, assigned the CAS Number 1350643-73-0, are

summarized in the table below.[1]
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Property Value

Molecular Formula C27H25ClN6O2

Molecular Weight 501.0 g/mol

IUPAC Name
8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-

yl]amino]ethyl]-2-phenylisoquinolin-1-one

Role in Synthetic Chemistry: A Precursor to
Duvelisib
LG50643 is a critical intermediate in the synthesis of Duvelisib (also known as IPI-145), an oral

inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).[3] Duvelisib is

approved for the treatment of certain hematological malignancies, including chronic

lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[3][4]

The primary utility of LG50643 lies in its advanced stage in the synthetic route to Duvelisib. The

conversion of LG50643 to Duvelisib involves the deprotection of the purine ring by removing

the tetrahydropyranyl (THP) group. This final step yields the active pharmaceutical ingredient.

The logical workflow for the synthesis of Duvelisib from a related precursor via LG50643 is

outlined in the diagram below.
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Synthetic Pathway to Duvelisib

(S)-3-(1-aminoethyl)-8-chloro-
2-phenylisoquinolin-1(2H)-one

LG50643
(8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)

-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone)

Purine Ring Coupling
(with THP protection)

Duvelisib
(PI3K Inhibitor)

Deprotection
(Removal of THP group)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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